TYK2 Pseudokinase Domain Affinity and Kinome Selectivity vs. Pan-JAK Inhibitors
Deucravacitinib exhibits high-affinity, selective binding to the TYK2 JH2 pseudokinase domain (IC50 = 0.2 nM; Ki = 0.02 nM) and demonstrates >10,000-fold selectivity over a panel of 265 kinases and pseudokinases [1]. In functional whole-blood assays, deucravacitinib inhibits TYK2-dependent IL-12/IL-23/IFNα signaling with IC50 values ranging from 2 to 19 nM [2]. At clinically relevant exposures (12 mg QD), the maximal plasma concentration (Cmax) of deucravacitinib is 8- to 17-fold lower than the IC50 for JAK1/3 inhibition and >48- to >102-fold lower than the IC50 for JAK2/2 inhibition, confirming a wide functional selectivity margin [3]. In contrast, pan-JAK inhibitors tofacitinib, upadacitinib, and baricitinib exhibit significant JAK1/3 inhibition (daily average inhibition 70–94%) and variable JAK2/2 inhibition (23–67%) at therapeutic doses, with Cmax values only 17- to 33-fold lower than their TYK2 IC50 levels [3].
| Evidence Dimension | Functional selectivity (Cmax vs. JAK IC50 ratio) |
|---|---|
| Target Compound Data | Cmax 8- to 17-fold below JAK1/3 IC50; >48- to >102-fold below JAK2/2 IC50 |
| Comparator Or Baseline | Tofacitinib, upadacitinib, baricitinib: Cmax 17- to 33-fold below TYK2 IC50 |
| Quantified Difference | Deucravacitinib provides 2.8× to 6× greater safety margin relative to TYK2 target vs. JAK inhibitors |
| Conditions | In vitro whole blood cytokine stimulation assays; clinical PK from phase 2/3 trials |
Why This Matters
This high functional selectivity margin translates to TYK2-specific inhibition at therapeutic doses without clinically meaningful JAK1–3 suppression, reducing off-target safety risks (e.g., cytopenias, thromboembolism) observed with pan-JAK inhibitors.
- [1] Wrobleski ST, et al. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. J Med Chem. 2019;62(20):8973-8995. View Source
- [2] Burke JR, et al. BMS-986165, a Highly Potent and Selective Allosteric Inhibitor of TYK2, Blocks IL-12, IL-23, and Type I Interferon Signaling. Presented at: ACR/ARHP Annual Meeting; 2018. View Source
- [3] Chimalakonda A, et al. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatol Ther (Heidelb). 2021;11(5):1763-1776. View Source
